tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
CAS No.:
Cat. No.: VC13647465
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate -](/images/structure/VC13647465.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
Standard InChI Key | SBAAVGHNGCRJNY-IUCAKERBSA-N |
Isomeric SMILES | C[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C |
SMILES | CC1CCNCC1NC(=O)OC(C)(C)C |
Canonical SMILES | CC1CCNCC1NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The piperidine ring adopts a chair conformation, stabilized by the tert-butyl carbamate group at the 3-position and a methyl substituent at the 4-position . The (3R,4S) stereochemistry introduces distinct spatial constraints that influence both reactivity and biological interactions.
Crystallographic and Conformational Analysis
X-ray diffraction studies of related piperidine carbamates reveal that the tert-butyl group occupies an equatorial position to minimize steric strain, while the carbamate oxygen engages in intramolecular hydrogen bonding with the piperidine nitrogen . For the (3R,4S) isomer, the methyl group at C4 projects axially, creating a steric environment that affects ligand-receptor binding kinetics .
Structural Property | Value/Description |
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Molecular Formula | C₁₂H₂₄N₂O₂ |
Molecular Weight | 228.33 g/mol |
Stereochemistry | (3R,4S) |
Predicted logP | 2.1 (Moderate lipophilicity) |
Hydrogen Bond Donors | 1 (NH of carbamate) |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
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Piperidine Functionalization: A racemic mixture of 4-methylpiperidin-3-amine undergoes resolution using chiral auxiliaries to isolate the (3R,4S) enantiomer .
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Carbamate Formation: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Key Reaction Conditions:
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Temperature: 0°C to room temperature
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Solvent: Anhydrous dichloromethane or THF
Industrial Production Challenges
Industrial scale-up requires optimization of stereochemical control to minimize diastereomer formation. Continuous flow reactors and enzymatic resolution methods are employed to enhance enantiomeric excess (ee > 98%) .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL at 25°C (predicted)
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, regenerating the parent amine .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 3H, piperidine H), 1.20 (d, J = 6.8 Hz, 3H, CH₃) .
Comparative Analysis with Analogous Compounds
The (3R,4S) configuration confers a balance of lipophilicity and steric accessibility, making it favorable for blood-brain barrier penetration .
Applications in Drug Discovery
Intermediate for Kinase Inhibitors
This compound serves as a precursor in synthesizing JAK3 inhibitors, where the piperidine ring’s stereochemistry dictates binding to the kinase’s hydrophobic pocket .
Peptidomimetic Design
The carbamate group mimics peptide bonds, enabling its use in protease-resistant peptidomimetics for oncology targets .
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